molecular formula C8H8ClNO2 B596336 2-Chloro-4-(1,3-dioxolan-2-YL)pyridine CAS No. 1260664-72-9

2-Chloro-4-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B596336
CAS No.: 1260664-72-9
M. Wt: 185.607
InChI Key: ASYOYYQPZNBBMH-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative featuring a 1,3-dioxolane ring fused at the 4-position of the pyridine core. This compound is of interest in synthetic organic chemistry and pharmaceutical intermediate development due to its structural versatility. The chlorine atom at the 2-position and the dioxolane moiety at the 4-position contribute to its reactivity, enabling applications in cross-coupling reactions, agrochemicals, and drug discovery .

Properties

CAS No.

1260664-72-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.607

IUPAC Name

2-chloro-4-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C8H8ClNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

ASYOYYQPZNBBMH-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC(=NC=C2)Cl

Synonyms

2-Chloro-4-(1,3-dioxolan-2-yl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine

  • Structure : Differs by a trifluoromethylphenyl group at the 4-position of the pyridine ring.
  • Synthesis : Prepared via nucleophilic substitution, achieving a 51% yield .

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

  • Structure: Features a methyl group on the dioxolane ring (CAS 57311-93-0, C₉H₁₀ClNO₂).
  • Properties : Molecular weight = 199.64 g/mol. The methyl substitution may reduce steric hindrance compared to bulkier groups, favoring reactivity in downstream syntheses .

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

  • Structure : Contains a cyclopropylethoxy chain and a phenyl-substituted dioxolane.
  • Synthesis : Synthesized via coupling reactions with 58% yield and 6:1 regioselectivity, highlighting the influence of steric and electronic factors on reaction outcomes .

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

  • Structure : Replaces the dioxolane with an oxadiazole ring.
  • Reactivity : The oxadiazole’s electron-withdrawing nature may alter electrophilic substitution patterns compared to the dioxolane-containing analogue .

Key Observations :

  • Chlorination (e.g., POCl₃) is a common strategy for introducing chloro substituents in pyridine derivatives .
  • Dioxolane-containing compounds often require regioselective coupling or substitution, influenced by substituent electronic profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
2-Chloro-4-(1,3-dioxolan-2-yl)pyridine C₈H₇ClNO₂ 187.60 Not reported
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine C₉H₁₀ClNO₂ 199.64 Not reported
Derivatives from Goswami et al. (Table-1) Varies 466–545 268–287

Key Observations :

  • Pyridine derivatives with halogen and dioxolane substituents exhibit moderate-to-high melting points (268–287°C), suggesting crystalline stability .
  • Molecular weights of analogues range widely (199–545 g/mol), impacting solubility and pharmacokinetic profiles .

Antimicrobial Activity

  • Pyridine derivatives with chloro and dioxolane groups (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) show moderate-to-strong antimicrobial activity against E. coli and S. aureus .
  • Mechanism : The chloro group enhances membrane permeability, while the dioxolane may modulate target binding .

Pharmaceutical Intermediates

  • 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalic acid (CAS 406484-56-8) is a key intermediate in antipsychotic drug synthesis, highlighting the pharmaceutical relevance of chloro-pyridine scaffolds .

Agrochemical Potential

  • Difenoconazole (a triazole fungicide with a dioxolane moiety) underscores the agrochemical utility of dioxolane-containing compounds, suggesting possible pesticidal applications for the target compound .

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